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Compound of Interest

Compound Name: 3,4-Difluorobenzenesulfonamide

Cat. No.: B020461

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluorobenzenesulfonamide is a fluorinated aromatic sulfonamide that serves as a
valuable building block in medicinal chemistry and materials science. The incorporation of a
sulfonamide group, a well-established pharmacophore, combined with the strategic placement
of fluorine atoms, makes this compound a subject of interest for the development of novel
therapeutic agents and functional materials. The physicochemical properties of 3,4-
Difluorobenzenesulfonamide are critical determinants of its reactivity, bioavailability, and
suitability for various applications. This document provides a comprehensive overview of its
core physicochemical characteristics, supported by detailed experimental protocols for their
determination.

Core Physicochemical Properties

The fundamental properties of 3,4-Difluorobenzenesulfonamide are summarized below.
These parameters are essential for predicting the compound's behavior in both chemical
reactions and biological systems.
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Property Value Source(s)

3,4-

Difluorobenzenesulfonamide

IUPAC Name

CAS Number 108966-71-8
Molecular Formula CeHsF2NO2S
Molecular Weight 193.17 g/mol

) White to almost white
Physical State ) ) N/A
crystalline solid/powder

Melting Point 89-93 °C

Purity (Assay) >97% (GC)

Predicted pKa ~9.5-105 [1112][31[41[5]
Predicted logP 1.0-2.0 [61[71[8]
SMILES NS(=0)(=0)clccc(F)c(F)cl
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Note: Predicted pKa and logP values are estimates based on the properties of similar
sulfonamide structures and computational models. Experimental verification is recommended.

Spectroscopic Profile

The structural identity of 3,4-Difluorobenzenesulfonamide is typically confirmed using a
combination of spectroscopic techniques.

e 1H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to
show complex signals in the aromatic region (typically & 7.0-8.0 ppm) due to the coupling of
protons with adjacent protons and fluorine atoms. A broad singlet corresponding to the two
protons of the sulfonamide (-SO2NHz) group would also be anticipated, typically in the range
of & 4.0-6.0 ppm, though its position can be highly variable and dependent on solvent and
concentration.
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e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 3C NMR spectrum will display six
distinct signals for the aromatic carbons. The chemical shifts of the carbons directly bonded
to fluorine will be significantly affected, appearing as doublets due to C-F coupling.

e 9F NMR (Fluorine-19 Nuclear Magnetic Resonance): This technique is highly informative for
fluorinated compounds. Two distinct signals are expected for the two non-equivalent fluorine
atoms on the aromatic ring, with their chemical shifts and coupling constants providing
definitive structural information.

e FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic
absorption bands corresponding to its functional groups. Key expected peaks include:

o

N-H stretching: Two bands in the 3200-3400 cm~1 region (asymmetric and symmetric) for
the primary amine.

o

S=0 stretching: Strong, characteristic bands around 1350-1300 cm~?! (asymmetric) and
1160-1120 cm~* (symmetric) for the sulfonyl group.

o

C-F stretching: Strong absorptions in the 1100-1300 cm™~1 region.

[¢]

Aromatic C=C stretching: Peaks in the 1450-1600 cm~1 range.

e Mass Spectrometry (MS): Under Electron Impact (El) or Electrospray lonization (ESI), the
mass spectrum will show a molecular ion peak [M]* or [M+H]* corresponding to its molecular
weight (193.17). The fragmentation pattern can provide further structural confirmation. High-
resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[9]
[10]

Experimental Protocols

Detailed methodologies for determining the key physicochemical parameters are outlined
below.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity.[11]
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e Sample Preparation: Ensure the 3,4-Difluorobenzenesulfonamide sample is completely
dry and finely powdered using a mortar and pestle.[12][13]

e Capillary Loading: Pack a small amount of the powdered sample into a capillary tube (sealed
at one end) to a height of 2-3 mm. Tap the tube to compact the sample.[14]

» Measurement: Place the capillary tube in a calibrated melting point apparatus.[14]

e Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (89-93
°C). Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

o Observation: Record the temperature at which the first drop of liquid appears (onset of
melting) and the temperature at which the entire sample becomes a clear liquid (completion
of melting). The recorded melting range provides an indication of purity.

Purity Analysis by Gas Chromatography (GC)

GC is a standard method for assessing the purity of volatile and thermally stable compounds.
[15][16][17][18]

 Instrumentation: Utilize a gas chromatograph equipped with a Flame lonization Detector
(FID) and a suitable capillary column (e.g., HP-5 or equivalent).[17]

o Sample Preparation: Accurately weigh and dissolve the sample in a high-purity volatile
solvent (e.g., acetone or ethyl acetate) to a known concentration (e.g., 1 mg/mL).[16]

e GC Conditions:

[e]

Injector Temperature: 250 °C

o

Detector Temperature: 300 °C[17]

[¢]

Carrier Gas: Helium or Nitrogen at a constant flow rate.[18]

[¢]

Oven Program: Start at a temperature low enough to resolve solvent and light impurities,
then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature that ensures elution
of the main component and any heavier impurities.
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e Analysis: Inject a small volume (e.g., 1 pL) of the sample solution. The resulting
chromatogram will show peaks corresponding to the solvent, the main compound, and any
impurities.[16]

o Quantification: Calculate the purity by the area percent method, where the area of the main
peak is divided by the total area of all peaks (excluding the solvent peak), multiplied by 100.
[16]

Spectroscopic Analysis Protocols

e IH NMR Spectroscopy[19][20][21][22][23]

o Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-de) in a clean NMR tube.[19] Ensure the sample is
fully dissolved.

o Data Acquisition: Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400
MHz). Standard acquisition parameters include a sufficient number of scans to achieve a
good signal-to-noise ratio.

o Data Processing: Process the raw data by applying Fourier transformation, phase
correction, and baseline correction. Calibrate the chemical shift scale using the residual
solvent peak or an internal standard (e.g., TMS). Integrate the peaks to determine the
relative proton ratios.

e FT-IR Spectroscopy (Thin Solid Film or ATR)[24][25][26][27][28]

o Sample Preparation (Thin Film): Dissolve a small amount of the solid in a few drops of a
volatile solvent like methylene chloride.[24] Apply a drop of this solution to a KBr or NaCl
salt plate and allow the solvent to evaporate, leaving a thin film of the compound.[24]

o Sample Preparation (ATR): Place a small amount of the powdered solid directly onto the
crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure
good contact.[25]

o Data Acquisition: Collect a background spectrum of the clean, empty sample holder or
ATR crystal. Then, place the prepared sample in the instrument and collect the sample
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spectrum. The instrument software will automatically ratio the sample spectrum against
the background.

e Mass Spectrometry (Direct Infusion ESI)[10][29][30][31]

o Sample Preparation: Prepare a dilute solution of the compound (approx. 10 pg/mL) in a
suitable solvent compatible with ESI, such as methanol or acetonitrile.[30]

o Infusion: Introduce the sample solution into the ESI source via direct infusion using a
syringe pump at a low flow rate (e.g., 5-10 pL/min).[9]

o Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. The
instrument will detect the mass-to-charge ratio (m/z) of the resulting ions.

Logical Workflow Visualization

The following diagram illustrates a standard workflow for the complete physicochemical
characterization of a solid chemical compound like 3,4-Difluorobenzenesulfonamide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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